Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro-
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Overview
Description
Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- typically involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives under basic catalysis conditions. For example, the reaction of 2-aminobenzimidazole with an unsaturated ketone in ethanol under basic conditions yields the target compound in good yield . Another method involves the cyclization of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with benzimidazol-2-amine in boiling 1,4-dioxane .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as multicomponent reactions and the use of bifunctional synthetic equivalents, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzimidazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The compound’s ability to bind to metal ions also plays a role in its biological effects .
Comparison with Similar Compounds
Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Properties
CAS No. |
79514-72-0 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-8-ol |
InChI |
InChI=1S/C10H11N3O/c14-7-2-3-9-8(6-7)12-10-11-4-1-5-13(9)10/h2-3,6,14H,1,4-5H2,(H,11,12) |
InChI Key |
WCCGRYZDJUXZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC3=C(N2C1)C=CC(=C3)O |
Origin of Product |
United States |
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